molecular formula C9H9F2NO2 B1433867 Ethyl 4-amino-3,5-difluorobenzoate CAS No. 1415920-00-1

Ethyl 4-amino-3,5-difluorobenzoate

Cat. No.: B1433867
CAS No.: 1415920-00-1
M. Wt: 201.17 g/mol
InChI Key: MGZIYSCSHHUVHZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3,5-difluorobenzoate typically involves the esterification of 4-amino-3,5-difluorobenzoic acid. One common method is to dissolve 4-amino-3,5-difluorobenzoic acid in ethanol and add a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours to complete the esterification reaction. After the reaction is complete, the mixture is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted using an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of this compound.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Ester hydrolysis: 4-amino-3,5-difluorobenzoic acid.

Scientific Research Applications

Ethyl 4-amino-3,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,5-difluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its amino and ester functional groups. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological or chemical effects. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more effective in certain applications .

Comparison with Similar Compounds

Ethyl 4-amino-3,5-difluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-amino-3,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of fluorine. Chlorine atoms can impart different electronic and steric effects.

    Ethyl 4-amino-3,5-dibromobenzoate: Similar structure but with bromine atoms. Bromine atoms are larger and more polarizable than fluorine atoms, leading to different reactivity.

    Ethyl 4-amino-3,5-diiodobenzoate: Similar structure but with iodine atoms.

This compound is unique due to the presence of fluorine atoms, which can significantly influence its reactivity, stability, and interactions with other molecules. Fluorine atoms are highly electronegative and can form strong bonds with carbon, making the compound more resistant to metabolic degradation and enhancing its potential as a pharmaceutical agent .

Properties

IUPAC Name

ethyl 4-amino-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZIYSCSHHUVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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